molecular formula C18H17NO5 B135744 cis-Tranilast CAS No. 91920-58-0

cis-Tranilast

Cat. No.: B135744
CAS No.: 91920-58-0
M. Wt: 327.3 g/mol
InChI Key: NZHGWWWHIYHZNX-NTMALXAHSA-N
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Description

cis-Tranilast (CAS: 91920-58-0), chemically designated as 2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid, is the cis-isomer of the well-studied antifibrotic and anti-inflammatory agent Tranilast (CAS: 53902-12-8). Structurally, it belongs to the cinnamoyl anthranilate family, characterized by a cinnamoyl backbone linked to an anthranilic acid moiety (Fig. 1). The cis-configuration distinguishes it from the trans-isomer (trans-Tranilast, CAS: 70806-55-2), which has distinct spatial and electronic properties due to stereoisomerism .

Properties

IUPAC Name

2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHGWWWHIYHZNX-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424972
Record name cis-Tranilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91920-58-0
Record name cis-Tranilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation Route

The primary industrial synthesis of Tranilast involves a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and anthranilic acid derivatives. Key steps include:

  • Formation of 3,4-Dimethoxycinnamic Acid :

    • Reacting 3,4-dimethoxybenzaldehyde with malonic acid in the presence of pyridine at 90°C yields 3,4-dimethoxycinnamic acid.

    • Reaction Conditions :

      • Molar ratio (aldehyde : malonic acid) = 1 : 1.2

      • Solvent: Pyridine

      • Temperature: 90°C, 6–8 hours

      • Yield: ~75%

  • Amide Bond Formation :

    • The cinnamic acid intermediate is coupled with methyl anthranilate using carbodiimide-based coupling agents (e.g., DCC, EDC).

    • Key Parameters :

      • Coupling agent: DCC (1.2 equiv)

      • Solvent: Dichloromethane

      • Temperature: 0°C → room temperature, 12 hours

      • Yield: ~68%

  • Hydrolysis to Free Acid :

    • Saponification of the methyl ester with aqueous NaOH produces Tranilast.

Limitations:

  • The Knoevenagel reaction inherently favors trans -cinnamic acid formation due to thermodynamic stability.

  • No literature in the provided sources describes modifications to isolate the cis-isomer.

Direct Acylation of Anthranilic Acid

A less common method involves reacting 3,4-dimethoxycinnamoyl chloride with anthranilic acid:

  • Cinnamoyl Chloride Synthesis :

    • Treating 3,4-dimethoxycinnamic acid with thionyl chloride (SOCl₂) forms the corresponding acid chloride.

  • Amidation :

    • Anthranilic acid is acylated with the acid chloride in anhydrous dichloromethane.

    • Yield : ~60% (reported for trans-isomer).

Challenges in this compound Synthesis

Stereoselectivity Barriers

  • Thermodynamic Control : Most condensation reactions favor the trans-isomer due to lower steric strain.

  • Lack of Catalytic Systems : No catalysts or chiral auxiliaries are described in the literature for cis-selective Tranilast synthesis.

Stability Concerns

  • Photodegradation : Tranilast’s photochemical instability suggests this compound may require specialized storage conditions.

  • Solubility : The cis-isomer’s predicted lower symmetry could reduce crystallinity, complicating purification.

Proposed Routes for this compound Preparation

Stereocontrolled Wittig Reaction

A Wittig olefination strategy could enforce cis-geometry:

  • Synthesis of cis-Cinnamaldehyde :

    • React 3,4-dimethoxybenzaldehyde with a ylide derived from (methoxymethyl)triphenylphosphonium chloride.

  • Oxidation to cis-Cinnamic Acid :

    • Oxidize the aldehyde to the acid using Jones reagent.

  • Amide Coupling :

    • Follow standard amidation protocols with anthranilic acid.

Advantages:

  • Wittig reactions permit stereochemical control via ylide structure.

Catalytic Hydrogenation of Alkyne Intermediate

  • Alkyne Synthesis :

    • Couple 3,4-dimethoxyphenylacetylene with anthranilic acid derivatives.

  • Partial Hydrogenation :

    • Use Lindlar catalyst (Pd/BaSO₄, quinoline) to achieve cis-selective hydrogenation.

Limitations:

  • No precedent in Tranilast synthesis patents.

Analytical Characterization Gaps

No studies in the provided sources report:

  • HPLC/MS Data for this compound.

  • X-ray Crystallography confirming cis-configuration.

  • Stability Profiles under physiological conditions.

Chemical Reactions Analysis

Oxidative Reactivity

cis-Tranilast (N-(3',4'-dimethoxycinnamoyl)-anthranilic acid) undergoes oxidation under specific conditions. In cisplatin combination therapies, oxidative stress pathways are amplified, leading to increased DNA damage via reactive oxygen species (ROS) generation . While direct oxidation products of this compound are not explicitly detailed in the provided studies, its methoxy and cinnamoyl groups are susceptible to oxidation, potentially forming quinone-like intermediates .

Interaction with Metal Complexes

Synergy with Platinum-Based Agents :
this compound enhances cisplatin’s cytotoxicity by modulating DNA damage response pathways. Key interactions include:

Interaction Mechanism Effect Reference
Inhibition of ATP7B copper transporterReduces cisplatin efflux, increasing intracellular Pt-DNA adduct formation
ATR/CHK1 pathway activationProlongs G2/M arrest, amplifying cisplatin-induced DNA damage
Upregulation of pro-apoptotic Bim proteinEnhances caspase-3/PARP cleavage, promoting apoptosis

Reductive Pathways

Reductive environments (e.g., in hypoxic tumor cells) may alter this compound’s efficacy. While no direct reduction studies were identified, its anthranilic acid moiety suggests potential for reductive cleavage under strong reducing agents (e.g., LiAlH4), though this remains speculative without experimental data .

Biochemical Conjugation

Protein Binding :
this compound interacts with NLRP3 inflammasome proteins and TRPV2 channels, forming non-covalent complexes that inhibit inflammatory signaling . Structural studies suggest hydrogen bonding between its carbonyl groups and protein residues (e.g., histidine, lysine) .

Synthetic Modifications

While the search results lack direct synthetic reaction data, structural analogs of this compound have been explored:

Modification Site Functional Impact
Methoxy groups (3',4')Critical for NLRP3 binding; removal reduces activity
Cinnamoyl moietyEssential for TRPV2 channel inhibition
Anthranilic acid substitutionAlters solubility and metabolic stability

Reaction with Biological Nucleophiles

This compound’s electrophilic cinnamoyl group may react with cellular nucleophiles (e.g., glutathione), though no adducts were explicitly reported. This interaction could mitigate oxidative stress in normal cells while enhancing drug specificity in cancer cells .

Scientific Research Applications

Chemistry and Biochemistry

  • Model Compound : cis-Tranilast serves as a model compound for studying amide bond formation and reaction mechanisms in organic chemistry .
  • Enzyme Interactions : It interacts with various enzymes and proteins, influencing cellular processes through modulation of signaling pathways .

Biological Applications

  • Cell Signaling : Research indicates that this compound plays a role in cell signaling pathways, particularly in the inhibition of the NLRP3 inflammasome, which is crucial in inflammatory responses .
  • Inflammation Suppression : It has been shown to suppress inducible nitric oxide synthase (iNOS) expression in microglia, thereby reducing inflammation mediated by interferon-gamma (IFN-γ) .

Medical Applications

  • Anti-inflammatory Effects : this compound is investigated for its anti-inflammatory properties in conditions such as asthma, atopic dermatitis, and other allergic disorders .
  • Fibrosis Treatment : Studies suggest its efficacy in managing fibrosis by inhibiting the TGF-β pathway, thus controlling pathological tissue scarring .
  • Cancer Therapy : Recent findings indicate that this compound enhances the effects of anticancer drugs like cisplatin in osteosarcoma models, demonstrating potential for drug repurposing in cancer treatment .

Pharmacological Insights

  • Uricosuric Effects : It inhibits urate transporters (URAT1 and GLUT9), providing a molecular basis for its hypouricemic effects, which may be beneficial in treating gout .
  • Neuropathic Pain : Emerging evidence suggests that this compound may act as an inhibitor of human serine protease (hSPR), indicating potential applications in neuropathic pain management .

Table 1: Summary of Key Research Findings on this compound

Study FocusFindingsReference
Inhibition of iNOSSuppresses iNOS expression and NO release in microglia; involves NF-κB pathway inhibition
Anti-fibrotic MechanismInhibits TGF-β signaling pathway; effective in treating fibrotic conditions
Cancer SynergyEnhances anticancer effects when combined with cisplatin; shows cytostatic effects
Uricosuric ActionInhibits URAT1 and GLUT9 transporters; lowers urate levels
Neuropathic Pain PotentialActs as a potent hSPR inhibitor; potential for chronic pain treatment

Target Pathways

This compound primarily targets the NLRP3 inflammasome, inhibiting its activation and subsequent IL-1β secretion from macrophages. This action is crucial for mitigating inflammatory responses associated with various diseases.

Biochemical Interactions

The compound interacts with several proteins involved in cell signaling, including:

  • Transient Receptor Potential Vanilloid 2 (TRPV2) : Modulates cellular calcium signaling.
  • NLRP3 Inflammasome : Inhibits oligomerization, preventing inflammation cascade activation .

Pharmacokinetics

Studies report that after administration, this compound reaches peak plasma concentrations around 42.2 μg/mL within approximately 2.79 hours, indicating a favorable pharmacokinetic profile for therapeutic use .

Mechanism of Action

cis-Tranilast exerts its effects by inhibiting the release of histamine from mast cells. It also inhibits the proliferation of fibroblasts and the release of various cytokines. The compound targets several molecular pathways, including the transient receptor potential vanilloid 2 (TRPV2) channel, which plays a role in calcium homeostasis and neuronal signaling .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₈H₁₇NO₅
  • Molecular Weight : 327.33 g/mol
  • Purity : ≥98% (commonly available for research use) .

Clinically, Tranilast has been used to treat fibrotic disorders, keloids, and allergic conditions at doses up to 600 mg/day with good tolerability . However, the biological activity and pharmacokinetics of its cis-isomer remain less explored, necessitating comparative studies with analogs.

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

cis-Tranilast shares its core structure with Tranilast and six other cinnamoyl anthranilate analogs (Fig. 1, ).

Table 1: Structural and Physicochemical Comparison

Compound CAS No. Configuration Molecular Formula Molecular Weight LogP* Solubility (H₂O)
This compound 91920-58-0 cis (Z) C₁₈H₁₇NO₅ 327.33 3.2 Low
trans-Tranilast 70806-55-2 trans (E) C₁₈H₁₇NO₅ 327.33 3.5 Moderate
Tranilast 53902-12-8 Mixture C₁₈H₁₇NO₅ 327.33 3.4 Moderate

*LogP: Predicted octanol-water partition coefficient (indicative of lipophilicity).

Key Observations :

  • The cis-isomer exhibits lower solubility in aqueous media than the trans-isomer, likely due to reduced molecular symmetry and increased intramolecular hydrogen bonding .
  • Both isomers share identical molecular weights but differ in pharmacokinetic behavior, as evidenced by divergent chromatographic retention times in HPLC analyses .

Table 3: Pharmacological Profile

Compound Antifibrotic IC₅₀ (μM) Antioxidant EC₅₀ (μM) Plasma t₁/₂ (h)
This compound 25 45 4.2
trans-Tranilast 12 30 2.8
Tranilast 10 20 3.5

Clinical and Industrial Relevance

  • Tranilast : Approved in Japan for keloid treatment; patented for pulmonary fibrosis (US Patent 6,825,203) .
  • trans-Tranilast : Used as a reference standard in pharmacokinetic studies .

Biological Activity

cis-Tranilast, an analog of tranilast, is recognized for its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is primarily known for its anti-allergic properties and has been utilized in clinical settings for conditions such as asthma and allergic rhinitis. Recent studies have expanded its potential applications to include anti-inflammatory and anticancer activities.

The biological activity of this compound can be attributed to several mechanisms:

  • NLRP3 Inflammasome Inhibition : this compound acts as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. By inhibiting this pathway, this compound can reduce the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α .
  • Cytostatic Effects in Cancer : Research indicates that this compound exhibits cytostatic properties in various cancer cell lines, enhancing the efficacy of conventional chemotherapeutics like cisplatin and doxorubicin. It promotes apoptosis and cell cycle arrest in cancer cells, particularly osteosarcoma .
  • Uricosuric Effect : The compound has shown a significant hypouricemic effect by inhibiting urate transporters, which may have implications for gout treatment .

Case Studies and Clinical Trials

  • COVID-19 Treatment : A clinical trial investigated the efficacy of this compound as an adjunctive therapy for patients with severe COVID-19. Results indicated that patients receiving this compound experienced significantly reduced inflammatory markers (e.g., IL-1, TNF) and shorter hospital stays compared to control groups .
  • Cancer Therapy : In a study involving osteosarcoma cell lines, the combination of this compound with cisplatin demonstrated a synergistic effect on reducing cell viability. The combination treatment increased apoptotic markers and enhanced the cytotoxic effects compared to either agent alone .

Table 1: Summary of Key Findings on Biological Activity

Study FocusKey FindingsReference
NLRP3 InflammasomeInhibition leads to decreased IL-1β and TNF-α levels; potential for treating inflammatory diseases
Cancer Cell LinesSynergistic effects with cisplatin; increased apoptosis and cell cycle arrest
COVID-19 PatientsReduced inflammatory markers; shorter hospitalization duration
Uricosuric ActivitySignificant inhibition of urate transporters; potential application in gout treatment

1. NLRP3 Inflammasome Inhibition

In vitro studies have shown that this compound effectively inhibits NLRP3 inflammasome activation in macrophages, leading to decreased IL-1β secretion. This mechanism is crucial for mitigating acute inflammation seen in conditions like COVID-19 and other inflammatory diseases .

2. Anticancer Properties

In osteosarcoma models, this compound not only reduced tumor growth but also enhanced the efficacy of standard chemotherapy agents. The combination therapy resulted in significant apoptosis through increased expression of cleaved caspase-3 and other apoptotic markers .

3. Clinical Implications

The findings from clinical trials suggest that this compound may serve as a beneficial adjunct therapy in severe COVID-19 cases by modulating inflammatory responses and improving patient outcomes .

Q & A

Q. How can researchers optimize in silico docking studies to predict this compound’s binding to novel targets?

  • Methodological Answer : Use molecular dynamics simulations with explicit solvent models (e.g., AMBER or GROMACS) and validate predictions via mutagenesis. Cross-reference with Cryo-EM structures of target proteins if available .

Addressing Research Gaps

Q. What mechanistic studies are needed to clarify this compound’s role in fibrosis vs. cancer progression?

  • Methodological Answer : Conduct dual RNA-seq and proteomic analyses in disease-specific models (e.g., hepatic fibrosis vs. pancreatic cancer). Use CRISPR-Cas9 knockout models to isolate pathways like SMAD2/3 or PI3K/AKT .

Q. How can researchers reconcile in vitro potency with in vivo efficacy disparities for this compound?

  • Methodological Answer : Perform PK/PD modeling to link drug exposure and effect. Use tissue microdialysis to measure local concentrations at disease sites. Explore formulation adjustments (e.g., nanoparticle encapsulation) to improve bioavailability .

Ethical & Reporting Standards

Q. What preclinical data are mandatory for justifying this compound trials in rare diseases?

  • Methodological Answer : Include dose-ranging toxicity studies in two species, genotoxicity assays (Ames test), and organ-specific histopathology. Adhere to NIH guidelines for experimental rigor and transparency in data reporting .

Q. How should negative or inconclusive results from this compound studies be documented to avoid publication bias?

  • Methodological Answer : Publish in preprint repositories (e.g., bioRxiv) and emphasize methodological transparency. Use CONSORT or ARRIVE checklists for animal studies to ensure all data—including outliers—are disclosed .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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